(Thiophen-2-yl)methanesulfonyl fluoride
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Overview
Description
(Thiophen-2-yl)methanesulfonyl fluoride is an organosulfur compound with the molecular formula C5H5FO2S2 It is characterized by the presence of a thiophene ring substituted with a methanesulfonyl fluoride group
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based analogs are of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Cellular Effects
It is known that methanesulfonyl fluoride, a related compound, is a potent inhibitor of acetylcholinesterase (AChE), the enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Molecular Mechanism
It is known that methanesulfonyl fluoride, a related compound, inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Thiophen-2-yl)methanesulfonyl fluoride typically involves the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (Thiophen-2-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of sulfonamides or thiols.
Scientific Research Applications
(Thiophen-2-yl)methanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Thiophen-2-yl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Thiophen-2-ylmethanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Thiophen-2-ylmethanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Thiophen-2-ylmethanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness: (Thiophen-2-yl)methanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The sulfonyl fluoride group is more stable and less prone to hydrolysis than the sulfonyl chloride group, making it a valuable reagent in organic synthesis and biochemical applications.
Properties
IUPAC Name |
thiophen-2-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYRLHPSOBDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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